molecular formula C15H23NO B14834953 5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine

5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine

Cat. No.: B14834953
M. Wt: 233.35 g/mol
InChI Key: IXOUVPMBEICBAI-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine is an organic compound with a complex structure that includes a tert-butyl group, a cyclopropoxy group, and an isopropyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyridine ring with the desired substituents through a series of reactions, including alkylation and cyclization. The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the cyclopropoxy group can be added through a nucleophilic substitution reaction. The isopropyl group can be introduced through a Grignard reaction or similar alkylation process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents attached to it.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace one or more substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated or partially reduced compounds. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various cellular pathways, leading to effects such as enzyme inhibition, receptor activation, or changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-2-isopropylpyridine: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.

    5-Tert-butyl-2-isopropylpyridine: Lacks the cyclopropoxy group, which may influence its solubility and interaction with biological targets.

    5-Tert-butyl-4-cyclopropoxy-pyridine:

Uniqueness

5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, the cyclopropoxy group introduces ring strain and reactivity, and the isopropyl group adds hydrophobicity. These features make the compound a valuable tool in various fields of research and development.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

5-tert-butyl-4-cyclopropyloxy-2-propan-2-ylpyridine

InChI

InChI=1S/C15H23NO/c1-10(2)13-8-14(17-11-6-7-11)12(9-16-13)15(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

IXOUVPMBEICBAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=C1)OC2CC2)C(C)(C)C

Origin of Product

United States

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